Enasidenib is an oral small molecule inhibitor specifically targeting the isocitrate dehydrogenase 2 enzyme (IDH2). It is primarily used in the treatment of acute myeloid leukemia (AML) with specific mutations in the IDH2 gene. Enasidenib was developed by Agios Pharmaceuticals and has gained approval from regulatory agencies for its efficacy in treating patients with relapsed or refractory AML.
Enasidenib is derived from a class of compounds known as IDH inhibitors. The development of this compound was based on the understanding of metabolic pathways involved in cancer cell proliferation, particularly those influenced by mutations in metabolic enzymes.
Enasidenib is classified as a targeted therapy and falls under the category of antineoplastic agents. It is specifically categorized as an enzyme inhibitor, focusing on mutated forms of isocitrate dehydrogenase.
The synthesis of Enasidenib involves multi-step organic synthesis techniques. The initial steps typically include the formation of a core structure that contains a pyrimidine scaffold, which is essential for its biological activity.
The final product undergoes purification processes, including crystallization and chromatography, to ensure high purity levels suitable for clinical use.
Enasidenib has a complex molecular structure that can be represented as follows:
The molecular structure features:
Enasidenib primarily undergoes metabolic reactions within the body after administration. These include:
The drug's stability and reactivity are crucial for its therapeutic efficacy. The design ensures minimal off-target effects while maximizing inhibition of the mutant IDH2 enzyme.
Enasidenib selectively inhibits the mutant form of isocitrate dehydrogenase 2, leading to:
Clinical studies have shown that Enasidenib leads to significant reductions in 2-hydroxyglutarate levels and promotes complete remission in a subset of patients with IDH2-mutated AML.
Relevant analyses include high-performance liquid chromatography (HPLC) for purity assessment and mass spectrometry for molecular characterization.
Enasidenib is primarily used in clinical settings for:
The discovery of recurrent isocitrate dehydrogenase 2 (IDH2) mutations in acute myeloid leukemia (2013) marked a transformative milestone in cancer genomics. These mutations occur in approximately 12% of acute myeloid leukemia cases, with enrichment among older patients and those with normal karyotype intermediate-risk disease [3] [5]. IDH2 enzymes normally catalyze the decarboxylation of isocitrate to alpha-ketoglutarate within mitochondrial metabolic pathways. Somatic mutations at arginine residues R140 and R172 confer neomorphic activity, enabling reduction of alpha-ketoglutarate to the oncometabolite D-2-hydroxyglutarate [1] [3].
Accumulation of D-2-hydroxyglutarate inhibits alpha-ketoglutarate-dependent dioxygenases, including ten-eleven translocation methylcytosine dioxygenase enzymes and histone demethylases. This disruption induces genome-wide hypermethylation, impairing hematopoietic differentiation and promoting leukemogenesis [3] [5]. IDH2 mutations frequently co-occur with other molecular lesions, as evidenced by comprehensive genomic profiling:
Table 1: Prevalence of Co-Occurring Mutations in IDH2-Mutant Acute Myeloid Leukemia
Molecular Alteration | Prevalence Range (%) | Functional Consequence |
---|---|---|
Nucleophosmin 1 mutations | 25–40 | Altered nuclear-cytoplasmic trafficking |
FMS-like tyrosine kinase 3 internal tandem duplications | 15–30 | Constitutive kinase activation |
DNA methyltransferase 3A mutations | 20–35 | Epigenetic dysregulation |
SRSF2 splicing factor mutations | 10–25 | Aberrant RNA processing |
The functional characterization of mutant IDH2 enzymes validated D-2-hydroxyglutarate as a therapeutic target, catalyzing drug development efforts. Preclinical studies demonstrated that selective suppression of D-2-hydroxyglutarate could reverse epigenetic dysregulation and restore myeloid differentiation—a therapeutic hypothesis that subsequently guided clinical translation [1] [3].
Enasidenib (IDHIFA®) represents the first selective inhibitor of mutant IDH2 proteins approved for clinical use. Its academic significance stems from three paradigm-shifting characteristics:
Mechanism of Action: Enasidenib functions as an allosteric inhibitor that binds the mutant IDH2 homodimer or heterodimer interface, preventing conformational changes required for D-2-hydroxyglutarate production. Half-maximal inhibitory concentration values in biochemical assays range from 0.01 to 0.10 μmol/liter depending on mutation subtype [3]. This selective binding reduces D-2-hydroxyglutarate concentrations by >90% in plasma and bone marrow within 4 weeks of treatment [1]. Crucially, enasidenib exerts non-cytotoxic differentiation—transforming leukemic blasts into functional granulocytes without eliminating the mutant clone. This mechanism was validated through flow cytometry showing CD15+ and CD66b+ maturation markers on enasidenib-treated cells retaining mutant IDH2 alleles [1] [3].
Clinical Validation: The AG221-001 phase 1/2 trial (National Clinical Trial identifier NCT01915498) established proof-of-concept across 345 patients with relapsed/refractory acute myeloid leukemia or other advanced myeloid malignancies. Key efficacy outcomes included:
Table 2: Clinical Efficacy of Enasidenib in Selected Trials
Study Population | Trial Design | Complete Remission Rate (%) | Overall Response Rate (%) | Median Overall Survival (Months) |
---|---|---|---|---|
Relapsed/Refractory acute myeloid leukemia (n=214) | Phase 1/2 monotherapy (AG221-001) | 19.6 | 39.0 | 9.3 [1] |
Newly diagnosed acute myeloid leukemia, untreated (n=60) | Phase 2 monotherapy (Beat Acute Myeloid Leukemia substudy) | 46.0* | 46.0* | Not reached [2] |
Newly diagnosed acute myeloid leukemia, intensive chemotherapy combination (n=91) | Phase 1b combination | 74.0† | 74.0† | 25.6 [5] |
Newly diagnosed acute myeloid leukemia, azacitidine combination (n=68) | Phase 2 randomized (AG221-AML-005) | 53.0 | 71.0 | 22.0 [5] |
*Composite complete remission rate (complete remission + complete remission with incomplete hematologic recovery)†Complete remission/complete remission with incomplete hematologic recovery rate
Notably, complete remissions exhibited durability (median 8.0 months), and IDH2 mutational clearance was achieved in approximately one-third of complete remission responders at sensitivities of 0.04% variant allele frequency [1] [5].
Therapeutic Paradigm Influence: Enasidenib validated three innovative concepts in precision oncology:
Translational insights revealed that response associates with molecular context: patients without RAS pathway co-mutations (e.g., NRAS, KRAS) exhibit significantly higher response rates (55% versus <25%), while baseline D-2-hydroxyglutarate suppression magnitude does not predict efficacy across IDH2-R140 versus IDH2-R172 variants [5].
Enasidenib's academic legacy extends beyond hematology, inspiring investigation in solid tumors (e.g., chondrosarcoma) where preclinical studies demonstrate tumor growth inhibition via proliferative pathway suppression rather than differentiation [4]. Its development exemplifies how functional genomic insights can rapidly translate into clinically impactful precision therapies within a decade of target discovery.
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4